Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol: is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structural features, including a chromeno-oxazin core and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno[8,7-e][1,3]oxazin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-oxazin core.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the coupling of the chromeno-oxazin core with a 2,4-dimethoxyphenyl derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling.
Esterification: The final step involves the esterification of the intermediate with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromeno-oxazin core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives with reduced carbonyl groups.
Substitution Products: Derivatives with various functional groups introduced onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is used in various assays to evaluate its effects on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate
- Ethyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate
- Propyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate
Uniqueness
The uniqueness of methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate lies in its specific structural features, including the methyl ester group and the chromeno-oxazin core. These features confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C30H31NO9 |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol |
InChI |
InChI=1S/C27H23NO8.C3H8O/c1-31-18-8-10-21(23(12-18)32-2)28-13-20-22(35-15-28)11-9-19-25(29)24(14-34-26(19)20)36-17-6-4-16(5-7-17)27(30)33-3;1-3(2)4/h4-12,14H,13,15H2,1-3H3;3-4H,1-2H3 |
InChI Key |
LTKVHNGPNQJPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.